molecular formula C19H21NO4 B2477463 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797137-32-6

2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2477463
CAS No.: 1797137-32-6
M. Wt: 327.38
InChI Key: DKOMSOGYGWXEDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate”, we can infer some general methods based on similar compounds. For instance, esters like this one can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Additionally, reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, could potentially be involved in its synthesis .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not documented, we can infer potential reactions based on its functional groups. For example, the ester group could undergo hydrolysis under acidic or basic conditions . The benzylic position could also undergo various reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Anticancer Evaluation

  • Synthesized derivatives have been evaluated for their anticancer activity against various cancer types including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).

Aminolysis of Esters

  • Studies on the aminolysis of esters related to 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate have provided insights into reaction mechanisms and kinetics (Böhmer & Wörsdörfer, 1978).

Enzyme Inhibition

  • Novel heterocyclic compounds derived from this chemical have shown significant lipase and α-glucosidase inhibition, suggesting potential therapeutic applications (Bekircan et al., 2015).

Mixed-Valence Oxovanadium(IV/V) Dinuclear Entities

  • Research has been conducted on dinuclear oxophenoxovanadates incorporating derivatives, which could be relevant for understanding metal-ligand interactions and potential applications in coordination chemistry (Mondal et al., 2005).

Antibacterial and Antimicrobial Studies

  • Some derivatives have been studied for their antimicrobial activity, which could be important in the development of new antibacterial agents (Chai et al., 2017).

Structural Insights

  • The compound's structural derivatives have been analyzed for insights into molecular interactions, potentially informing material science and molecular design (Capozzi et al., 2019).

Nonlinear Optical Properties

  • Hydrazones derived from this compound have been investigated for their nonlinear optical properties, which could be significant in the field of optical device applications (Naseema et al., 2010).

Crystal Structure Analysis

  • The crystal structure of related depside derivatives has been determined, contributing to a deeper understanding of crystallography and molecular architecture (Lv et al., 2009).

Synthesis and Reactivity in Organometallic Chemistry

  • The compound's derivatives have been synthesized and analyzed for their reactivity in organometallic chemistry, offering insights into metal-organic interactions (Robbins et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-14-6-8-15(9-7-14)11-19(22)24-13-18(21)20-12-16-4-3-5-17(10-16)23-2/h3-10H,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOMSOGYGWXEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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